molecular formula C17H17F2NO B5566333 4-tert-butyl-N-(2,4-difluorophenyl)benzamide

4-tert-butyl-N-(2,4-difluorophenyl)benzamide

Cat. No. B5566333
M. Wt: 289.32 g/mol
InChI Key: ASIUSBPIMKVLQE-UHFFFAOYSA-N
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Description

“4-tert-butyl-N-(2,4-difluorophenyl)benzamide” is a chemical compound that is part of a collection of rare and unique chemicals . It is synthesized from the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline .


Synthesis Analysis

The compound was synthesized in high yield (1.09 g; 87%) using standard synthetic procedures from the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline . This process is a common method for the synthesis of benzamides .


Molecular Structure Analysis

The molecular structure of “4-tert-butyl-N-(2,4-difluorophenyl)benzamide” was determined using single-crystal X-ray diffraction methods . Both aromatic rings are effectively coplanar with an interplanar angle of 0.7 (2)°. The central amide group plane is oriented by 23.04 (18)° and 23.69 (17)° from both aromatic rings, forming an intramolecular contact with an ortho-F12 atom with H1⋯F12 = 2.12 (4) Å .


Chemical Reactions Analysis

While specific chemical reactions involving “4-tert-butyl-N-(2,4-difluorophenyl)benzamide” are not mentioned in the search results, it’s worth noting that similar compounds have been shown to promote nucleophilic deoxofluorination reactions .

Scientific Research Applications

Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs), including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been widely used in industrial and commercial products to prevent oxidative reactions and extend product shelf life. Recent studies have focused on their environmental occurrence, human exposure, and toxicity, revealing their detection in various environmental matrices and human tissues. Toxicity studies suggest potential hepatic toxicity, endocrine-disrupting effects, and carcinogenicity of some SPAs and their transformation products, prompting future research directions towards novel SPAs with low toxicity and environmental impact (Liu & Mabury, 2020).

Chiral Auxiliary in Organic Synthesis

Chiral sulfinamides, especially enantiopure tert-butanesulfinamide, have been recognized as excellent chiral auxiliaries in the stereoselective synthesis of amines and N-heterocycles. These methodologies offer general access to structurally diverse compounds, underpinning the therapeutic and natural product synthesis applications of such chiral auxiliaries (Philip et al., 2020).

Environmental Pollutant Aspects

Research on environmental pollutants such as 4-tert-Octylphenol, a degradation product of non-ionic surfactants and raw material for several industrial applications, indicates its presence across various environmental compartments. Studies focus on its biodegradability, potential for endocrine interference, and the need for novel removal techniques from environmental waters (Olaniyan et al., 2020).

Supramolecular Chemistry

Benzene-1,3,5-tricarboxamides (BTAs) have gained importance in supramolecular chemistry due to their simple structure, accessibility, and detailed understanding of their self-assembly behavior. This versatility enables applications ranging from nanotechnology and polymer processing to biomedical applications, showcasing the broad research interest in the structural motifs provided by these compounds (Cantekin, de Greef, & Palmans, 2012).

properties

IUPAC Name

4-tert-butyl-N-(2,4-difluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2NO/c1-17(2,3)12-6-4-11(5-7-12)16(21)20-15-9-8-13(18)10-14(15)19/h4-10H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASIUSBPIMKVLQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N-(2,4-difluorophenyl)benzamide

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